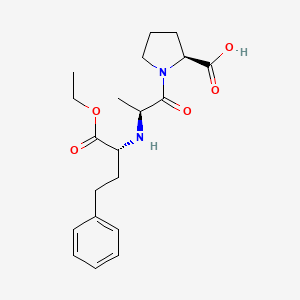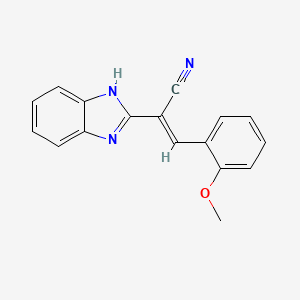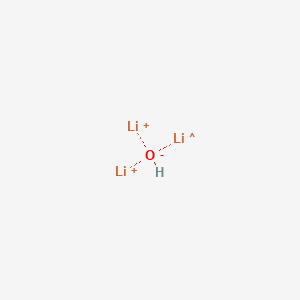![molecular formula C13H20N2O B1623940 {4-[(4-Metilpiperazin-1-il)metil]fenil}metanol CAS No. 622381-65-1](/img/structure/B1623940.png)
{4-[(4-Metilpiperazin-1-il)metil]fenil}metanol
Descripción general
Descripción
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.32 g/mol . It is known for its structural complexity, featuring a phenyl ring substituted with a methanol group and a methylpiperazine moiety. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding assays.
Mecanismo De Acción
- Carbonic anhydrases are enzymes involved in maintaining acid-base balance by catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. CA2 plays a crucial role in various physiological processes, including acid-base regulation, fluid secretion, and ion transport .
Target of Action
Métodos De Preparación
The synthesis of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol typically involves the reaction of 4-(chloromethyl)benzyl alcohol with 1-methylpiperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, like potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The methylpiperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Condensation: The hydroxyl group can participate in condensation reactions to form ethers or esters in the presence of appropriate reagents.
Comparación Con Compuestos Similares
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol can be compared with other similar compounds, such as:
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound features an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid:
4-[(4-Methylpiperazin-1-yl)methyl]phenyl acetate: This ester derivative has distinct physical and chemical characteristics compared to the parent compound.
These comparisons highlight the unique features of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol, such as its hydroxyl group, which plays a crucial role in its reactivity and applications.
Propiedades
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFZWUKZBAYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428134 | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622381-65-1 | |
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(E)-2-ethylsulfonylethenyl]benzene](/img/structure/B1623859.png)



![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1623866.png)








